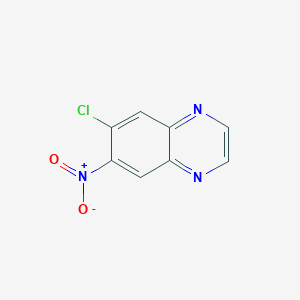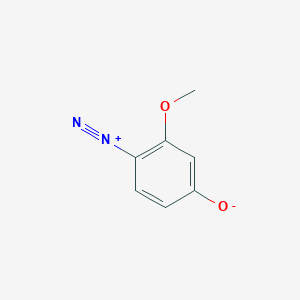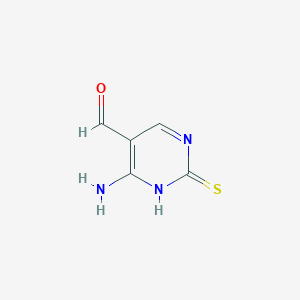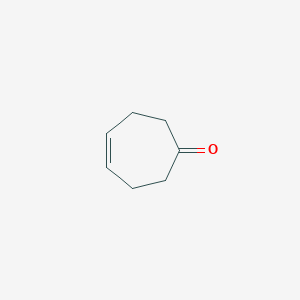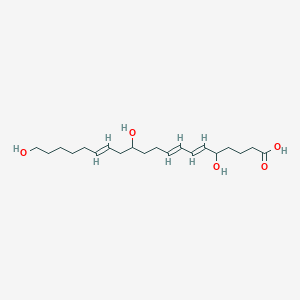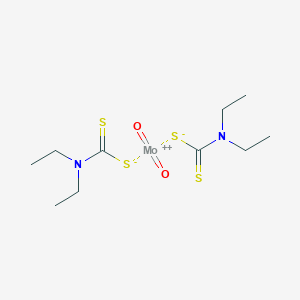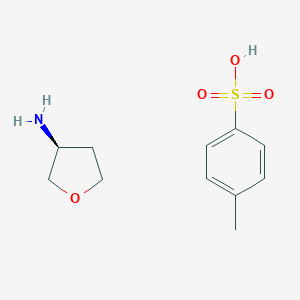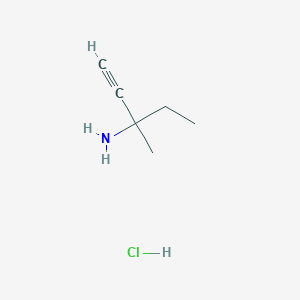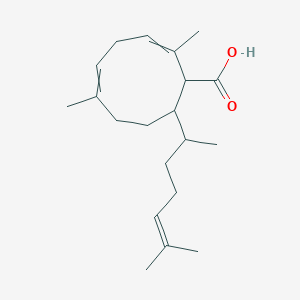
2,6-Dimethyl-9-(6-methylhept-5-en-2-yl)cyclonona-2,5-diene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-9-(6-methylhept-5-en-2-yl)cyclonona-2,5-diene-1-carboxylic acid, also known as DMNC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMNC is a natural product isolated from the fungus Penicillium sp. and has been found to possess interesting biological properties.
Aplicaciones Científicas De Investigación
Chemical Properties and Reactions :
- Matsui, Uchiyama, and Yoshioka (1963) studied the oxidation and rearrangement products from Chrysanthemic acid, a compound related to 2,6-Dimethyl-9-(6-methylhept-5-en-2-yl)cyclonona-2,5-diene-1-carboxylic acid. They proposed novel cleavages on the cyclopropane ring of the compound (Matsui, Uchiyama, & Yoshioka, 1963).
- Mironova et al. (2012) conducted an X-ray structural examination of a related compound, providing insights into its molecular and crystal structure. This research contributes to understanding the structural properties of similar compounds (Mironova et al., 2012).
Potential Applications in Synthesis and Medicinal Chemistry :
- Anderson and Dewey (1977) explored the synthesis and structure-activity relationship of epoxide derivatives of similar compounds, which showed significant cytotoxicity in tissue culture assays. This suggests potential medicinal applications (Anderson & Dewey, 1977).
- Baguley and Walton (1998) examined the efficiency of similar compounds in mediating alkyl radical chain addition and cyclization processes. Their research highlights the compound's role in facilitating chemical transformations, which can be crucial in synthetic chemistry (Baguley & Walton, 1998).
Inclusion in Complex Chemical Structures :
- Research by Horton, Koh, and Takagi (1993) on stereocontrol in Diels-Alder cycloaddition to unsaturated sugars using related compounds demonstrates the compound's role in complex chemical reactions, vital for creating specific molecular structures (Horton, Koh, & Takagi, 1993).
- Frew and Proctor (1980) discussed the ring-expansion of carbocyclic β-ketoesters with acetylenic esters, where similar compounds played a significant role. This study contributes to the understanding of complex reactions involving ring expansions (Frew & Proctor, 1980).
Propiedades
Número CAS |
108864-15-9 |
|---|---|
Nombre del producto |
2,6-Dimethyl-9-(6-methylhept-5-en-2-yl)cyclonona-2,5-diene-1-carboxylic acid |
Fórmula molecular |
C20H32O2 |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
2,6-dimethyl-9-(6-methylhept-5-en-2-yl)cyclonona-2,5-diene-1-carboxylic acid |
InChI |
InChI=1S/C20H32O2/c1-14(2)8-6-10-16(4)18-13-12-15(3)9-7-11-17(5)19(18)20(21)22/h8-9,11,16,18-19H,6-7,10,12-13H2,1-5H3,(H,21,22) |
Clave InChI |
XPAGMIJIEJRZEQ-UHFFFAOYSA-N |
SMILES isomérico |
C/C/1=C\C/C=C(\C(C(CC1)C(C)CCC=C(C)C)C(=O)O)/C |
SMILES |
CC1=CCC=C(C(C(CC1)C(C)CCC=C(C)C)C(=O)O)C |
SMILES canónico |
CC1=CCC=C(C(C(CC1)C(C)CCC=C(C)C)C(=O)O)C |
Sinónimos |
2,5-Cyclononadiene-1-carboxylic acid, 9- (1, 5-dimethyl-4-hexenyl)-2,6 -dimethyl- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B9555.png)

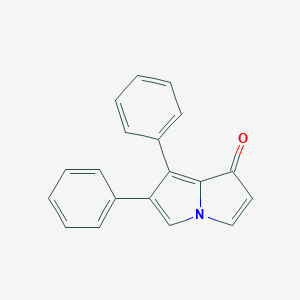
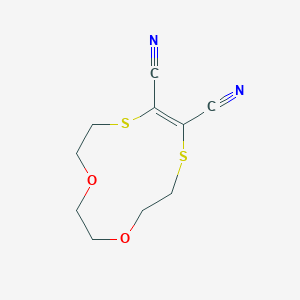
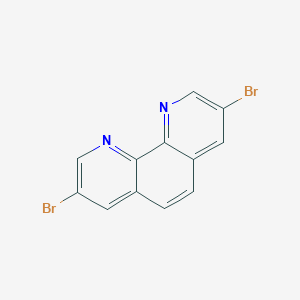
![2-[(4-Ethylphenyl)phenylacetyl]-indan-1,3-dione](/img/structure/B9567.png)
